1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene
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Overview
Description
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene, commonly known as menthol, is a cyclic monoterpene alcohol that is widely used in various industries. Menthol is a white crystalline substance with a minty odor and taste. It is naturally found in the leaves of peppermint, eucalyptus, and other plants. Menthol has been used for centuries in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, menthol has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Photophysical Properties
1,8a-Dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene and related compounds exhibit interesting photophysical properties. For instance, the photophysical behavior of similar probes like acrylodan and prodan in various solvents has been extensively studied. These probes are used to investigate biological systems, with their emission properties indicating specific and general solvent effects (Moreno Cerezo et al., 2001).
Volatile Constituents in Natural Products
Research into the volatile constituents of longan arillus, epicarpium, and seeds identified compounds structurally related to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene. Such studies provide valuable insights into the composition of natural products (Chen et al., 2010).
Synthesis and Properties
The synthesis and properties of compounds similar to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene, like PRODAN derivatives, have been described. These compounds exhibit solvatochromism and are used in the study of various photophysical phenomena (Abelt et al., 2011).
Antibacterial Properties
Compounds with a similar structure, such as lacinilene C 7-methyl ether, have been isolated from plants and are of interest due to their antibacterial properties. This highlights the potential biomedical applications of structurally related compounds (Uzbekov et al., 2013).
Enzymatic Transformations
Enzymatic reactions involving sesquiterpenes structurally similar to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene have been studied. For example, the transformation of (+)-valencene to (+)-nootkatone using mushroom enzymes demonstrates the potential for biotechnological applications (Krügener et al., 2010).
Fluorescence Microscopy
Compounds like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), which share structural features with 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene, are used in fluorescence microscopy due to their solvent polarity and viscosity sensitive fluorescence (Jacobson et al., 1996).
Natural Product Isolation
The isolation of new sesquiterpenes similar in structure to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene from plants like Teucrium mascatense showcases the ongoing discovery of naturally occurring compounds with potential applications (Ali et al., 2015).
properties
CAS RN |
15404-63-4 |
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Molecular Formula |
C5H11Cl3Si |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h11-14H,5-10H2,1-4H3 |
InChI Key |
AJWBFJHTFGRNDG-UHFFFAOYSA-N |
SMILES |
CC1CCCC2C1(CC(CC2)C(C)C)C |
Canonical SMILES |
CC1CCCC2C1(CC(CC2)C(C)C)C |
synonyms |
[1R,4aβ,(+)]-Decahydro-1α,8aα-dimethyl-7β-(1-methylethyl)naphthalene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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